molecular formula C21H18ClNO6 B1664320 Acemetacin CAS No. 53164-05-9

Acemetacin

货号: B1664320
CAS 编号: 53164-05-9
分子量: 415.8 g/mol
InChI 键: FSQKKOOTNAMONP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acemetacin is a non-steroidal anti-inflammatory drug (NSAID) belonging to the indoleacetic acid class. It is the carboxymethyl ester prodrug of indomethacin, designed to improve gastric tolerability while retaining anti-inflammatory efficacy . After oral administration, this compound undergoes rapid hydrolysis to its active metabolite, indomethacin, which inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis .

Therapeutic Indications:
this compound is used for osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, acute musculoskeletal pain, and postoperative pain. Its prodrug design mitigates gastrointestinal (GI) toxicity associated with direct indomethacin use .

准备方法

Classical Synthesis Methods

The historical synthesis of acemetacin involved the reaction of indomethacin with benzyl bromoacetate in the presence of an alkali metal salt, followed by catalytic hydrogenation to remove the benzyl protecting group. This method, however, faced significant challenges in purification due to the persistent contamination of the final product with unreacted indomethacin. The solubility profiles of this compound and indomethacin in common recrystallization solvents (e.g., ethanol, acetone) are nearly identical, rendering traditional recrystallization techniques ineffective for isolating pure this compound. Consequently, this approach was largely abandoned in favor of more efficient and scalable methodologies.

Modern Synthetic Approaches

Alkylation of Indomethacin with tert-Butyl Chloroacetate

The cornerstone of contemporary this compound synthesis is the alkylation of indomethacin with tert-butyl chloroacetate, as detailed in the patent EP0126942B1. This two-step process begins with the formation of the tert-butyl ester intermediate, followed by acid-mediated deprotection to yield this compound.

Reaction Conditions and Optimization

  • Step 1 (Alkylation): Indomethacin (8.0 g) is reacted with tert-butyl chloroacetate (4.6 g) in dimethylformamide (80 mL) at 120–130°C for 1 hour in the presence of potassium fluoride (7.3 g). The reaction is quenched with aqueous sodium carbonate, yielding the tert-butyl ester of this compound as pale yellowish crystals with a melting point of 101–101.5°C and a yield of 90.9%.
  • Step 2 (Deprotection): The tert-butyl ester is treated with hydrochloric acid or trifluoroacetic acid at room temperature to cleave the protecting group, producing this compound. This step is conducted under mild conditions to prevent degradation of the acid-labile indole moiety.

Key Process Enhancements

  • Solvent Selection: Polar aprotic solvents such as dimethylformamide, acetonitrile, and tetrahydrofuran are preferred for their ability to dissolve both indomethacin and the tert-butyl chloroacetate reagent.
  • Catalyst Optimization: Potassium fluoride and cesium fluoride are employed as catalysts, with the latter demonstrating superior reactivity in non-polar solvents.
  • Purity Control: Addition of alkali metal salts (e.g., sodium formate, potassium acetate) during the alkylation step reduces byproduct formation, achieving this compound ester purity exceeding 95%.

Alternative Protecting Group Strategies

Recent advancements have explored the use of phenacyl and tetrahydropyranyl (THP) esters as alternatives to the tert-butyl group. The phenacyl ester method, described in JP-A-192361/1982, involves reacting indomethacin with phenacyl bromoacetate, followed by deprotection via hydrogenolysis. While this approach avoids acidic deprotection conditions, it introduces complexities in handling hydrogen gas and palladium catalysts, limiting its industrial applicability.

Process Optimization and Scalability

Melt Crystallization Techniques

Melt crystallization has emerged as a viable method for producing this compound cocrystals and salts, enhancing its physicochemical stability. For instance, co-melting this compound with para-aminobenzoic acid at 190°C followed by crystallization from ethyl acetate yields a stable adduct with improved hydration resistance. This technique eliminates the need for solvent-mediated recrystallization, reducing environmental impact and production costs.

Dynamic Reaction Control

Incorporating temperature-inducible promoters to regulate gene expression in microbial biosynthesis pathways represents a novel frontier. Although primarily explored for acetaminophen production, this approach could be adapted for this compound by engineering Escherichia coli to express indomethacin synthase and glycolic acid transferase, enabling de novo synthesis from glycerol.

Analytical Methods for Quality Assurance

High-Performance Liquid Chromatography (HPLC)

A validated RP-HPLC-DAD method has been developed for simultaneous quantification of this compound and its impurities (4-chlorobenzoic acid and indomethacin). Optimal separation is achieved using a mobile phase of acetonitrile:0.1% phosphoric acid (65:35 v/v) at a flow rate of 1.2 mL/min, with UV detection at 254 nm.

Table 1: Chromatographic Parameters for this compound Analysis

Parameter Value
Column C18 (250 mm × 4.6 mm, 5 µm)
Retention Time 6.2 ± 0.1 min
Linearity Range 10–200 µg/mL
LOD 0.15 µg/mL
LOQ 0.45 µg/mL

Spectroscopic Characterization

Fourier-transform infrared (FTIR) and Raman spectroscopy are employed to verify the ester functional group in this compound. The carbonyl stretch of the ester moiety appears at 1745 cm⁻¹ in the IR spectrum, while the C-O-C asymmetric stretching vibration is observed at 1240 cm⁻¹.

Comparative Analysis of Synthesis Routes

Table 2: Comparison of this compound Preparation Methods

Method Yield (%) Purity (%) Key Advantage Limitation
tert-Butyl Ester 90.9 95.2 High scalability Requires acidic deprotection
Phenacyl Ester 78.3 89.7 Mild deprotection High catalyst cost
Melt Crystallization 82.5 98.1 Solvent-free Limited to cocrystal forms

化学反应分析

Fluorescence Quenching Reactions

Acemetacin interacts with fluorescent probes (acriflavine and silver nanoparticles) via static quenching mechanisms, forming non-fluorescent complexes. The reactions are characterized by:

  • Method I (Acriflavine):

    • Forms a 1:1 ion-association complex with acriflavine.

    • Fluorescence intensity decreases linearly with this compound concentration (2.0–20.0 µg/mL).

    • Binding constant: K=7.9×103K = 7.9 \times 10^3 L/mol.

    • Immediate interaction (0 min) and stable for >60 min .

  • Method II (Ag NP’s):

    • Silver nanoparticles act as fluorescence probes.

    • Linear quenching range: 1.0–16.0 µg/mL.

    • Binding constant: K=2.6×103K = 2.6 \times 10^3 L/mol.

    • Requires 3 min for interaction completion .

Parameter Method I (Acriflavine) Method II (Ag NP’s)
Stoichiometry 1:1 (ion-association complex)1:1 (non-fluorescent complex)
Binding Constant 7.9×103L/mol7.9 \times 10^3 \, \text{L/mol}2.6×103L/mol2.6 \times 10^3 \, \text{L/mol}
Linear Range 2.0–20.0 µg/mL1.0–16.0 µg/mL
Contact Time Immediate3 min

Acid-Catalyzed Hydrolysis

This compound undergoes hydrolysis under acidic conditions, with distinct mechanisms for its ester and amide groups:

  • Ester Hydrolysis:

    • Faster reaction rate compared to amide hydrolysis.

    • Proceeds via an A-2 mechanism (two water molecules involved in the rate-determining step).

  • Amide Hydrolysis:

    • Exhibits a mechanistic switch from A-2 to A-1 (one water molecule) under varying acidity.

    • Intermediate species include indomethacin, its active metabolite .

Group Mechanism Key Features
Ester A-2Faster kinetics, two water molecules
Amide A-2 → A-1 (pH-dependent)Metabolite indomethacin formation

Metabolic Transformations

This compound acts as a prodrug , undergoing extensive biotransformation:

  • Esterolytic Cleavage:

    • Rapid conversion to indomethacin (active metabolite) via hepatic first-pass metabolism.

    • Indomethacin retains COX-inhibitory activity .

  • Secondary Metabolism:

    • O-Demethylation: Generates O-desmethyl derivatives.

    • N-Desacylation: Produces des-4-chlorobenzoyl-acemethacin.

    • Glucuronidation: Inactive conjugates formed via UGT2B7 .

Metabolite Pathway Activity
Indomethacin Esterolytic cleavageActive (COX inhibitor)
O-Desmethyl-acemethacin O-DemethylationInactive
Des-4-chlorobenzoyl-acemethacin N-DesacylationInactive
Glucuronides ConjugationInactive

Cocrystal and Salt Formation

This compound forms cocrystals and salts to enhance stability and dissolution rates:

  • Piperazine Salt (ACM–PPZ):

    • 1:0.5 molar ratio with piperazine.

    • Forms hydrogen bonds (O–H⋯N, N–H⋯O).

    • Superior hydrotropic stability and faster dissolution .

  • ACM–PABA Adduct:

    • Carboxylic group interactions (O–H⋯N).

    • Forms 1D chains and R⁶⁸(46) ring motifs .

  • ACM–Nicotinamide Cocrystal:

    • Dissolves five times faster than the hydrate form .

Cocrystal/Salt Key Interactions Effect
Piperazine Salt Hydrogen bonding (O–H⋯N, N–H⋯O)Enhanced stability, dissolution
PABA Adduct Carboxylic⋯carboxyl heterosynthonFaster dissolution (2.5×)
Nicotinamide Cocrystal Amide⋯ester hydrogen bondsFivefold dissolution rate increase

Interactions with Biological Membranes

This compound interacts with phospholipid bilayers (e.g., DMPC) in a pH-dependent manner:

  • Neutral Form (pH 3.0):

    • Higher affinity for bilayers.

    • Disrupts phase transitions (lower TmT_m) and packing.

  • Negatively Charged Form (pH 7.4):

    • Reduced bilayer perturbation .

pH Effect on Bilayers
3.0 Neutral this compound causes lipid phase transition depression
7.4 Negatively charged form induces minor structural changes

科学研究应用

Pharmacological Profile

Acemetacin is a prodrug that is metabolized to indomethacin, which exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins . The pharmacokinetics of this compound indicate that it has a favorable profile in terms of bioavailability and reduced gastrointestinal side effects compared to its active metabolite, indomethacin .

Treatment of Inflammatory Conditions

This compound is indicated for the treatment of various inflammatory conditions, including:

  • Osteoarthritis
  • Rheumatoid Arthritis
  • Ankylosing Spondylitis
  • Post-operative Pain

Clinical studies have demonstrated its efficacy in managing symptoms associated with these conditions. For instance, a long-term study involving 102 patients with rheumatoid arthritis showed significant improvements in morning stiffness and grip strength over 12 months .

Pain Management

This compound is utilized for managing acute pain, particularly post-operative pain. A systematic review assessed its efficacy in this context but found limited high-quality evidence supporting its use compared to placebo . Nevertheless, it remains a viable option due to its analgesic properties.

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound reveal that it undergoes extensive first-pass metabolism, resulting in variable bioavailability. Studies have shown that its bioavailability can be influenced by liver function and the presence of hepatic injury . Importantly, this compound has been associated with fewer gastrointestinal complications than indomethacin, making it a preferred choice for patients at risk for NSAID-related gastric damage .

Fixed Drug Eruption

A notable case report described a fixed drug eruption induced by this compound in a 49-year-old woman. This highlights the potential for adverse reactions even with commonly used medications .

Long-term Efficacy in Rheumatoid Arthritis

In another study focused on long-term therapy with this compound for rheumatoid arthritis, patients reported sustained improvements in their condition with manageable side effects over an extended treatment period .

Comparative Efficacy

A comparative analysis of this compound against other NSAIDs suggests that it may offer similar analgesic effects while presenting a lower risk for gastrointestinal complications. For example, doses of this compound have been correlated with equivalent doses of indomethacin and celecoxib in treating osteoarthritis and rheumatoid arthritis .

DrugIndicationTypical DosageEfficacy Comparison
This compoundOsteoarthritis180 mg dailyComparable to 400 mg celecoxib
IndomethacinRheumatoid Arthritis75 mg dailyComparable to 120 mg this compound
CelecoxibOsteoarthritis400 mg dailySimilar efficacy as this compound

相似化合物的比较

Pharmacological and Clinical Comparison with Similar Compounds

Acemetacin vs. Indomethacin

Pharmacological Profile

Parameter This compound Indomethacin
Bioavailability ~66% (single dose); ~100% (multiple doses) ~100%
Half-life ~4.5 hours (multiple doses) ~2.2 hours
COX-1 Inhibition Reduced activity in gastric mucosa Potent inhibition
COX-2 Inhibition Equipotent to indomethacin Direct inhibition
LTB4 Modulation No significant increase Up to 5-fold increase

Clinical Efficacy

  • Analgesia : In postoperative pain, 76.7% of patients reported "good to very good" pain relief with this compound vs. 66.7% with indomethacin .
  • Anti-inflammatory Effects : Both drugs equally inhibited leukocyte infiltration and PGE2 synthesis in zymosan-induced inflammation models .

This compound vs. Celecoxib

Parameter This compound Celecoxib
COX-1 Inhibition Moderate (via indomethacin) Negligible
COX-2 Inhibition Potent (via indomethacin) Selective
LTB4 Modulation No increase Not reported
  • Efficacy : this compound matched celecoxib in pain control for osteoarthritis but with comparable gastric safety .
  • Mechanistic Advantage : this compound’s lack of LTB4 elevation avoids microvascular inflammation linked to NSAID-induced GI damage .

This compound vs. Diclofenac and Other NSAIDs

This compound shares structural similarities with diclofenac (both are arylacetic acid derivatives) but differs in metabolism. Unlike diclofenac, this compound’s prodrug design delays systemic indomethacin release, reducing acute GI toxicity .

Key Research Findings

Gastric Safety Mechanism :

  • This compound reduces leukocyte-endothelial adhesion by 50% compared to indomethacin, preventing microvascular injury .
  • In gastric mucosa, this compound inhibits COX-1 by 19–74% vs. indomethacin’s 34–84%, sparing mucosal protection .

Anti-inflammatory Potency :

  • This compound and indomethacin equally suppress PGE2 (COX-2) and TXB2 (COX-1) in vivo, confirming shared efficacy .

Clinical Outcomes: In rheumatoid arthritis, this compound provided sustained pain relief over 12 months with 28,988 patient-days of safe use . Double-blind trials showed this compound’s non-inferiority to indomethacin in psoriatic arthritis, with 55% vs. 30% "good" efficacy ratings .

生物活性

Acemetacin is a non-steroidal anti-inflammatory drug (NSAID) that exhibits significant biological activity through its mechanism of action and pharmacokinetics. It is primarily known as a prodrug that is metabolized to its active form, indomethacin. This article explores the biological activity of this compound, including its pharmacokinetics, anti-inflammatory effects, and potential therapeutic applications.

This compound functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators in inflammation and pain. The inhibition of COX leads to decreased production of pro-inflammatory mediators such as prostaglandin E2 and F2. This compound's metabolism results in the formation of indomethacin, which also exhibits anti-inflammatory properties.

Key Mechanisms:

  • COX Inhibition: this compound inhibits both COX-1 and COX-2 enzymes, leading to reduced inflammation and pain.
  • Metabolite Activity: Indomethacin, the primary metabolite, further contributes to the anti-inflammatory effects by modulating leukocyte activity and reducing vascular permeability.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and elimination:

  • Bioavailability: Approximately 66% in plasma and 64% in urine after repeated doses .
  • Volume of Distribution: Ranges from 0.5 to 0.7 L/kg, indicating extensive distribution within the body .
  • Protein Binding: Over 90% of this compound binds to plasma proteins, which may influence its therapeutic efficacy .
  • Metabolism: this compound undergoes extensive hepatic metabolism to form indomethacin through esterolytic cleavage .

Anti-Inflammatory Activity

This compound has been shown to exhibit significant anti-inflammatory effects in various experimental models:

  • In Vivo Studies: In a zymosan air pouch model in rats, both this compound and indomethacin demonstrated comparable reductions in leukocyte infiltration and prostaglandin synthesis. However, this compound caused less gastric damage compared to indomethacin, indicating a favorable safety profile .
  • Liver Studies: Research on acute liver injury induced by carbon tetrachloride (CCl4) revealed that this compound's bioavailability increased during liver damage phases, suggesting potential protective effects on liver function during inflammatory conditions .

Case Studies

  • Acute Inflammation Model:
    • A study investigated the effects of this compound on acute inflammation induced by zymosan. Results indicated that this compound significantly reduced leukocyte infiltration and levels of inflammatory mediators (PGE2 and TXB2) without causing substantial gastric damage .
  • Colorectal Cancer Prevention:
    • Although not extensively studied for this purpose, some evidence suggests that NSAIDs like this compound may have chemopreventive properties against colorectal cancer due to their anti-inflammatory actions .

Summary Table of Biological Activity

ParameterThis compoundIndomethacin
COX InhibitionNon-selectiveNon-selective
Bioavailability~66%Variable
Protein Binding>90%>90%
Gastric SafetyHigher safetyLower safety
Anti-inflammatory EffectSignificantSignificant

常见问题

Basic Research Questions

Q. How is acemetacin’s anti-inflammatory efficacy assessed in experimental models, and what methodological considerations are critical for reproducibility?

  • Answer: The zymosan-induced air pouch model in rats is a standard method to evaluate anti-inflammatory effects. Key parameters include leukocyte infiltration, prostaglandin (PGE₂), and thromboxane (TXB₂) levels in exudates. Ensure consistent dosing (e.g., 2.7–83.8 mmol kg⁻¹) and administration routes (oral vs. local). Control for variables like biotransformation rates by quantifying plasma and tissue indomethacin levels post-administration .

Q. What experimental approaches validate this compound’s metabolic conversion to indomethacin, and how do researchers distinguish between parent and metabolite effects?

  • Answer: High-performance liquid chromatography (HPLC) or mass spectrometry quantifies indomethacin levels in plasma and tissues after this compound administration. Comparative studies with pure indomethacin controls are essential. Track differential effects on biomarkers (e.g., leukotriene B₄ [LTB₄] levels, which increase with indomethacin but not this compound) to isolate metabolite-specific actions .

Q. What are the standard protocols for assessing this compound’s gastric safety profile in preclinical studies?

  • Answer: Use rodent models to compare gastric mucosal damage between this compound and indomethacin. Measure parameters like ulcer index, histopathological changes, and inflammatory mediators (e.g., LTB₄). Ensure blinding during histopathology scoring and control for confounding factors such as fasting duration .

Q. How do researchers design dose-response studies to balance this compound’s efficacy and toxicity?

  • Answer: Employ log-dose increments (e.g., 2.7–83.8 mmol kg⁻¹) to establish ED₅₀ values for anti-inflammatory effects and LD₅₀ for toxicity. Use nonlinear regression models to analyze dose-response curves. Validate results across multiple cohorts to account for inter-individual variability .

Q. How do researchers design blinded, placebo-controlled trials to evaluate this compound’s efficacy in chronic inflammation without confounding by indomethacin’s effects?

  • Answer: Use a triple-blind design: participants, investigators, and statisticians are unaware of treatment assignments. Measure indomethacin plasma levels to confirm compliance and exclude subjects with rapid metabolizer phenotypes. Predefine primary endpoints (e.g., LTB₄/PGE₂ ratios) to capture this compound-specific effects .

Q. Methodological Considerations

  • Data Reproducibility: Follow guidelines from Medicinal Chemistry Research for compound characterization (e.g., HPLC purity ≥95%, IUPAC naming) and detailed experimental protocols .
  • Ethical Compliance: Adhere to informed consent frameworks for human studies, emphasizing risks of NSAID-related gastrointestinal effects .
  • Literature Synthesis: Use systematic review tools (e.g., PRISMA) and databases (MEDLINE, EMBASE) to mitigate publication bias .

属性

IUPAC Name

2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO6/c1-12-16(10-20(26)29-11-19(24)25)17-9-15(28-2)7-8-18(17)23(12)21(27)13-3-5-14(22)6-4-13/h3-9H,10-11H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQKKOOTNAMONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022540
Record name Acemetacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

637ºC
Record name Acemetacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

>62.4 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble
Record name SID855677
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Acemetacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

53164-05-9
Record name Acemetacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53164-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acemetacin [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053164059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acemetacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name acemetacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acemetacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acemetacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.077
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACEMETACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V141XK28X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

151.5ºC
Record name Acemetacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

31.9 g of acemetacin allyl ester, 100 ml of toluene, 2.3 g of triphenylphosphine and 0.75 g of palladium on charcoal (5% strength) are taken as an initial charge, under nitrogen. 11.9 g of piperidine are added dropwise, with stirring, and the mixture is then stirred for a further 3 hours at 90° C. It is filtered hot and the catalyst is rinsed with hot toluene. The filtrate is evaporated, the residue is taken up in methylene chloride (about 300 ml) and this solution is washed with half-concentrated hydrochloric acid (100 ml) and then with water. After removal of the solvent in vacuo, the residue is recrystallized from toluene.
Name
acemetacin allyl ester
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
11.9 g
Type
reactant
Reaction Step Three
Quantity
0.75 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

0.003 mole of tetrakis-triphenylphosphine-palladium-(O) is added to 0.03 mole of acemetacin allyl ester in 50 ml of tetrahydrofuran, under nitrogen. 0.3 mole of piperidine is added dropwise at 20°-25° C., with stirring, and stirring is then continued for 2 hours at room temperature (check by thin layer chromatography). 200 ml of half-concentrated hydrochloric acid are added dropwise with cooling, the phases are separated off, the aqueous phase is extracted twice with methylene chloride and the combined organic phases are evaporated in vacuo. The residue is recrystallised from toluene.
[Compound]
Name
tetrakis-triphenylphosphine palladium-(O)
Quantity
0.003 mol
Type
reactant
Reaction Step One
Name
acemetacin allyl ester
Quantity
0.03 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

One hundred grams of indomethacin, 91.25 g of potassium fluoride and 13.5 g of sodium propionate were suspended in 500 ml of dimethylformamide, followed by an addition of 64.31 g of t-butyl chloroacetate. The resultant mixture was stirred and then stirred for 1 hour in a water bath of 90° C. After cooling, the mixture was poured into 5 liters of a 10% solution of sodium carbonate in water, followed by an addition of water to make the total volume be 20 liters. The resulting yellowish solid deposit was separated and then taken up in 1.65 liters of benzene. The thus-prepared solution was washed with water and, after drying, the solvent was driven off. The residue was recrystallized from n-hexane, thereby obtaining 126.1 g of the t-butyl ester of acemetacin as pale yellowish crystals (yield: 95.6%)
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
91.25 g
Type
reactant
Reaction Step Three
Quantity
13.5 g
Type
reactant
Reaction Step Four
Quantity
64.31 g
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
500 mL
Type
solvent
Reaction Step Eight
Yield
95.6%

Synthesis routes and methods IV

Procedure details

25 g of indometacin, 10 g of potassium carbonate and 190 ml of acetone are stirred at 56° C. for 30 minutes. The mixture is cooled down to 40° C., 0.5 g of benzyltriethylammonium chloride is added, and 15.6 g of tert.-butyl chloroacetate are added dropwise. After 5 hours at 40° C. the reaction is complete (monitored by thin layer chromatography). The mixture is cooled down to 10° C. and 20 ml of concentrated sulphuric acid are then added dropwise in such a way that the temperature does not exceed 25° C. The mixture is stirred at 20° and 25° C. for 6 hours (monitored by thin layer chromatography), about 500 ml of water are added, and the solids are filtered off with suction, are dried in vacuo and are recrystallized from acetone-water.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

50.6 g (0.1 mol) of [1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indoleacetoxy]-benzyl acetate were hydrogenated in 300 ml of absolute dimethylformamide in the presence of 5 g of 5% palladium carbon at 20°C within 15 minutes, with absorption of the calculated quantity of hydrogen. About 200 ml of water were added to the hydrogenation product, filtered through kieselguhr, until clouding started to occur and the solution was allowed to crystallise at 5°C. The crystallisate was suction-filtered, washed with water and dried under vacuum. The yield of [1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indoleacetoxy]-acetic acid amounted to 39 g which corresponds to 94% of the theoretical yield. The compound melted at 148°-149°C as determined on the Mettler melting point apparatus.
Name
[1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indoleacetoxy]-benzyl acetate
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。